molecular formula C13H15N3O3 B13922361 tert-Butyl (2-formylimidazo[1,2-a]pyridin-6-yl)carbamate

tert-Butyl (2-formylimidazo[1,2-a]pyridin-6-yl)carbamate

Cat. No.: B13922361
M. Wt: 261.28 g/mol
InChI Key: PREHXRXNJHBXAD-UHFFFAOYSA-N
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Description

tert-Butyl (2-formylimidazo[1,2-a]pyridin-6-yl)carbamate: is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyridines.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-formylimidazo[1,2-a]pyridin-6-yl)carbamate typically involves the reaction of 2-formylimidazo[1,2-a]pyridine with tert-butyl carbamate under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (2-formylimidazo[1,2-a]pyridin-6-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: tert-Butyl (2-formylimidazo[1,2-a]pyridin-6-yl)carbamate is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds .

Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It has shown activity against a range of bacterial and fungal pathogens .

Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an antifungal agent. It has shown promise in inhibiting the growth of multidrug-resistant Candida species .

Industry: In the industrial sector, this compound is used in the development of new materials and chemical products. Its unique chemical properties make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-Butyl (2-formylimidazo[1,2-a]pyridin-6-yl)carbamate involves its interaction with specific molecular targets. For example, it has been shown to inhibit the formation of ergosterol in yeast cells by targeting the enzyme sterol 14-alpha demethylase (CYP51). This inhibition disrupts the cell membrane integrity, leading to the death of fungal cells .

Comparison with Similar Compounds

Comparison: tert-Butyl (2-formylimidazo[1,2-a]pyridin-6-yl)carbamate is unique due to its specific substitution pattern on the imidazo[1,2-a]pyridine ringCompared to similar compounds, it has shown higher potency in certain biological assays, making it a valuable compound for further research and development .

Properties

Molecular Formula

C13H15N3O3

Molecular Weight

261.28 g/mol

IUPAC Name

tert-butyl N-(2-formylimidazo[1,2-a]pyridin-6-yl)carbamate

InChI

InChI=1S/C13H15N3O3/c1-13(2,3)19-12(18)15-9-4-5-11-14-10(8-17)7-16(11)6-9/h4-8H,1-3H3,(H,15,18)

InChI Key

PREHXRXNJHBXAD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN2C=C(N=C2C=C1)C=O

Origin of Product

United States

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